molecular formula C19H28N2O B11367849 5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11367849
M. Wt: 300.4 g/mol
InChI Key: VNPYPEYZTBYVMY-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol typically involves multi-step organic reactions One common method starts with the preparation of the core tricyclic structure through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated tricyclic structure.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated tricyclic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its tricyclic structure is reminiscent of many bioactive molecules, making it a candidate for drug development.

Medicine

Research is ongoing into its potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in treating various diseases, although specific applications are still under investigation.

Industry

In materials science, this compound can be used to create new polymers and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-methylphenyl group, in particular, may confer unique properties compared to other similar compounds, affecting its solubility, stability, and biological activity.

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

5,7-diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C19H28N2O/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)15-8-6-14(3)7-9-15/h6-9,16-17,22H,4-5,10-13H2,1-3H3

InChI Key

VNPYPEYZTBYVMY-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)C)CC

Origin of Product

United States

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